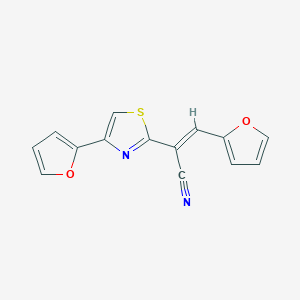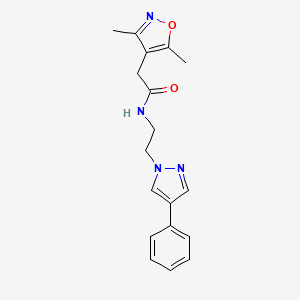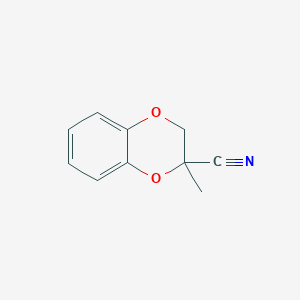![molecular formula C13H16N4S B2790923 4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 860792-65-0](/img/structure/B2790923.png)
4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C13H16N4S and a molecular weight of 260.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes an allyl group (C3H5-) attached to a 1,2,4-triazole ring, which is also attached to a phenyl ring with a dimethylamino group (N(CH3)2) at the 3-position .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 191.72°C and a predicted boiling point of 439.07°C at 760 mmHg . The predicted density is 1.17 g/cm3, and the predicted refractive index is 1.62 .Applications De Recherche Scientifique
4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of potential applications in scientific research. It has been used as a ligand for the synthesis of transition metal complexes, and it has been used as a catalyst for the synthesis of polymers and other compounds. It has also been used in the synthesis of drug molecules, and it has been used in the study of enzyme-substrate interactions. In addition, this compound has been used as a reagent for the detection of reactive oxygen species, and it has been used as an inhibitor of enzymes involved in DNA replication and repair.
Mécanisme D'action
The mechanism of action of 4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in DNA replication and repair. It is thought to bind to DNA polymerase and block the enzyme's activity, thus preventing the replication and repair of damaged DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, and it has been shown to have a potent antioxidant activity. In addition, it has been shown to have a protective effect against oxidative damage to cells and to reduce inflammation.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. It is also relatively stable and has a long shelf life. However, it is important to note that this compound is a toxic compound, and it should be handled with care. In addition, it is important to use appropriate safety equipment when working with this compound.
Orientations Futures
There are many potential future directions for 4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol. It could be used to develop new drugs and other therapeutics, as well as to study the mechanisms of action of existing drugs. It could also be used to study the effects of oxidative stress on cells and to develop new methods of detecting and measuring oxidative stress. In addition, this compound could be used to study the effects of environmental toxins on cells and to develop new methods of detecting and measuring environmental toxins. Finally, it could be used to study the effects of aging on cells and to develop new methods of detecting and measuring aging-related changes.
Méthodes De Synthèse
4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol can be synthesized in two ways. The first is a one-step synthesis, which involves the reaction of 4-allyl-5-hydroxy-4H-1,2,4-triazole-3-thiol (AHPTT) with 3-dimethylaminophenylboronic acid in the presence of a palladium catalyst, followed by aqueous workup and purification. The second is a two-step synthesis, which involves the reaction of AHPTT with 4-dimethylaminophenylboronic acid in the presence of a palladium catalyst, followed by the reaction of the resulting 4-dimethylaminophenyl-4H-1,2,4-triazole-3-thiol (DMAPT) with thiourea in the presence of a base, followed by aqueous workup and purification. Both methods yield this compound in good yields.
Propriétés
IUPAC Name |
3-[3-(dimethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-4-8-17-12(14-15-13(17)18)10-6-5-7-11(9-10)16(2)3/h4-7,9H,1,8H2,2-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOGJNUETYZCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3As,6aS)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-yl]methanamine;hydrochloride](/img/structure/B2790841.png)




![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone](/img/structure/B2790851.png)
![N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B2790852.png)




![methyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2790861.png)
![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2790862.png)
![2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2790863.png)